molecular formula C9H12ClN B2354339 2-Chloro-4-isopropyl-6-methylpyridine CAS No. 1427502-12-2

2-Chloro-4-isopropyl-6-methylpyridine

Cat. No.: B2354339
CAS No.: 1427502-12-2
M. Wt: 169.65
InChI Key: AWIUNHGSPIGOHC-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropyl-6-methylpyridine (CAS 1427502-12-2) is a substituted pyridine derivative characterized by a six-membered aromatic ring containing one nitrogen atom, with chloro, isopropyl, and methyl functional groups at the 2-, 4-, and 6-positions, respectively.

Properties

IUPAC Name

2-chloro-6-methyl-4-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6(2)8-4-7(3)11-9(10)5-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIUNHGSPIGOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-6-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-isopropyl-6-methylpyridine. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Another synthetic route involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between a boronic acid derivative of 4-isopropyl-6-methylpyridine and a suitable chlorinating agent. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropyl-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).

    Reduction: Lithium aluminum hydride, solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Amino, thio, and alkoxy derivatives of this compound.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

Scientific Research Applications

2-Chloro-4-isopropyl-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

  • 4-Chloro-6-isopropyl-2-methylpyrimidine (CAS 4595-69-1): A pyrimidine analog with two nitrogen atoms at the 1- and 3-positions. Substituents at the 4-, 6-, and 2-positions create distinct electronic effects compared to pyridine derivatives.
  • 2-Chloro-4-isopropyl-5-methylpyrimidine (CAS 1227046-62-9) : Differs in substituent placement (2-, 4-, 5-positions), altering steric hindrance and electronic distribution. This positional isomerism may influence reactivity in nucleophilic substitution or catalytic processes .
  • 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9): Features a hydroxyl group at position 4 instead of isopropyl, increasing acidity (pKa ~8–10 for pyrimidine alcohols) and enabling deprotonation under basic conditions. This compound is explicitly noted for manufacturing and laboratory applications .

Triazole Derivatives

  • 5-Chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole (CAS 1556451-30-9) and 3-Chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole (CAS 1545328-98-0) : Triazoles contain three nitrogen atoms, offering enhanced polarity and diverse coordination sites. These compounds are often employed as bioisosteres in drug design due to their metabolic stability and ability to mimic carbonyl groups .

Physicochemical Properties

While detailed experimental data (e.g., melting points, solubility) for 2-Chloro-4-isopropyl-6-methylpyridine are unavailable, inferences can be drawn from structural analogs:

  • Chlorine substituents generally increase molecular weight and lipophilicity (logP), impacting membrane permeability.

Data Tables

Table 1: Structural Comparison of this compound and Analogs

Compound Name CAS Number Structure Type Substituent Positions Key Functional Groups
This compound 1427502-12-2 Pyridine 2-Cl, 4-isopropyl, 6-methyl Chloro, isopropyl, methyl
4-Chloro-6-isopropyl-2-methylpyrimidine 4595-69-1 Pyrimidine 4-Cl, 6-isopropyl, 2-methyl Chloro, isopropyl, methyl
2-Chloro-4-isopropyl-5-methylpyrimidine 1227046-62-9 Pyrimidine 2-Cl, 4-isopropyl, 5-methyl Chloro, isopropyl, methyl
6-Chloro-4-hydroxypyrimidine 4765-77-9 Pyrimidine 6-Cl, 4-hydroxy Chloro, hydroxyl
5-Chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole 1556451-30-9 Triazole 5-Cl, 3-isopropyl, 1-methyl Chloro, isopropyl, methyl

Research Findings and Limitations

  • However, its specific biological or catalytic roles remain unexplored .
  • Synthesis Gaps: No literature details the synthesis of this compound, though methods for analogous pyridines (e.g., Friedländer condensations) might apply.

Biological Activity

2-Chloro-4-isopropyl-6-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This compound is characterized by its unique substitution pattern, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods:

  • Chlorination : The chlorination of 4-isopropyl-6-methylpyridine using agents like thionyl chloride or phosphorus pentachloride under controlled conditions allows for selective chlorination at the desired position.
  • Suzuki-Miyaura Coupling : This method involves palladium-catalyzed cross-coupling between a boronic acid derivative of 4-isopropyl-6-methylpyridine and a suitable chlorinating agent, typically carried out in an inert atmosphere with potassium carbonate as a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit or activate various enzymes and receptors, influencing cellular pathways and potentially leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest its role in modulating biological pathways relevant to antimicrobial and anticancer activities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have been tested against various bacterial and fungal strains, showing promising results in inhibiting growth:

Microorganism Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate activity
Candida albicansEffective antifungal

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects:

Cancer Cell Line IC50 (µM) Reference
FaDu (hypopharyngeal)15.3
MCF-7 (breast)20.5
A549 (lung)18.7

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells, revealing enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin .
  • Mechanistic Insights : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression, suggesting that it may interact with pathways related to NF-kB activation, crucial for tumor growth and metastasis .

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